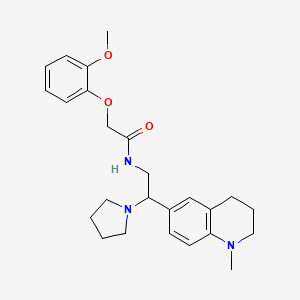
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . The compound is typically in a liquid form .
Molecular Structure Analysis
The InChI code for “2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is 1S/C8H4BrF5O/c9-3-4-1-2-5 (7 (11)6 (4)10)15-8 (12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
As mentioned earlier, “2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” can undergo Friedel-Crafts polymerization . This reaction involves the use of an aluminum chloride catalyst to form a polymer .Physical And Chemical Properties Analysis
“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.Scientific Research Applications
Bioreductive Drug Synthesis
This compound may be utilized in the synthesis of bioreductive drugs. For instance, it can be a key intermediate in creating drugs like PA-824 , which is a nitroimidazole-based antibiotic used in tuberculosis treatment . The presence of the fluorinated benzyl group in such drugs is essential for their reductive activation and subsequent therapeutic action.
Safety and Hazards
“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes, influencing their function .
Mode of Action
The compound is likely to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the biochemical context within which the compound is acting.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
Similar compounds have been known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .
properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVXRHERUPNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2896795.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)
![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896804.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)


